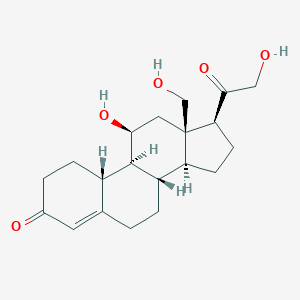
18-Hydroxy-19-norcorticosterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-Hydroxy-19-norcorticosterone (18-OH-DOC) is a steroid hormone that is synthesized in the adrenal gland. It is a derivative of the hormone corticosterone and is involved in the regulation of various physiological processes in the body. In recent years, there has been increasing interest in the scientific research application of 18-OH-DOC due to its potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 18-Hydroxy-19-norcorticosterone is not fully understood, but it is believed to act through several different pathways. One of the primary pathways is through the glucocorticoid receptor, which is involved in the regulation of various physiological processes in the body. Additionally, this compound has been shown to modulate the activity of various enzymes and signaling pathways, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects in the body. It has been shown to regulate the production of various cytokines and chemokines, which are involved in the inflammatory response. Additionally, this compound has been shown to regulate the activity of various enzymes and signaling pathways, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 18-Hydroxy-19-norcorticosterone in lab experiments is that it is a naturally occurring hormone, which may make it more biologically relevant than synthetic compounds. Additionally, this compound has been shown to have a relatively low toxicity profile, which may make it a safer alternative to other compounds. One limitation of using this compound in lab experiments is that it is difficult to obtain in large quantities, which may limit its use in certain studies.
Future Directions
There are several future directions for the scientific research application of 18-Hydroxy-19-norcorticosterone. One area of interest is in the development of new therapeutic agents based on this compound. Additionally, there is interest in further understanding the mechanism of action of this compound, which may lead to the development of more targeted therapies. Finally, there is interest in exploring the potential use of this compound in combination with other compounds, which may enhance its therapeutic effects.
Synthesis Methods
18-Hydroxy-19-norcorticosterone is synthesized in the adrenal gland from the precursor hormone, pregnenolone. The process involves a series of enzymatic reactions that convert pregnenolone to this compound. The synthesis of this compound is regulated by the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for maintaining the body's stress response.
Scientific Research Applications
The scientific research application of 18-Hydroxy-19-norcorticosterone is primarily focused on its potential therapeutic benefits. Studies have shown that this compound has anti-inflammatory and immunomodulatory properties, which may make it useful in the treatment of various inflammatory and autoimmune disorders. Additionally, this compound has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
CAS RN |
111594-84-4 |
|---|---|
Molecular Formula |
C20H28O5 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O5/c21-9-18(25)16-6-5-15-14-3-1-11-7-12(23)2-4-13(11)19(14)17(24)8-20(15,16)10-22/h7,13-17,19,21-22,24H,1-6,8-10H2/t13-,14-,15-,16+,17-,19+,20+/m0/s1 |
InChI Key |
AXKAXPIBUXKNOZ-CRGXURCLSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@]2([C@@H]1[C@@H]3CCC4=CC(=O)CC[C@@H]4[C@H]3[C@H](C2)O)CO)C(=O)CO |
SMILES |
C1CC(C2(C1C3CCC4=CC(=O)CCC4C3C(C2)O)CO)C(=O)CO |
Canonical SMILES |
C1CC(C2(C1C3CCC4=CC(=O)CCC4C3C(C2)O)CO)C(=O)CO |
synonyms |
18-hydroxy-19-norcorticosterone 18-OH-19-NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





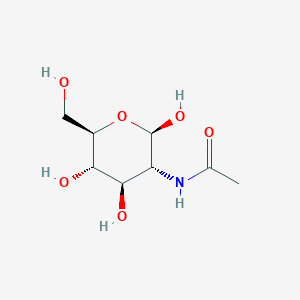
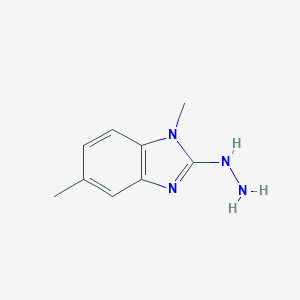



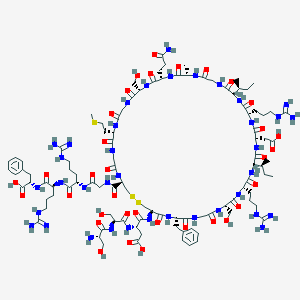
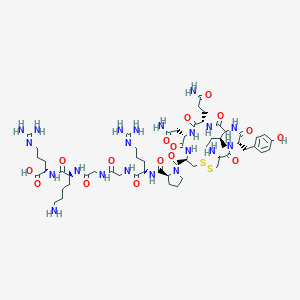
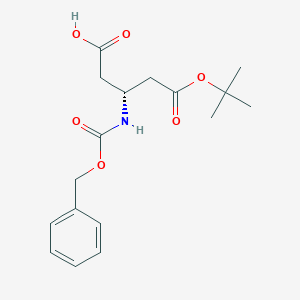
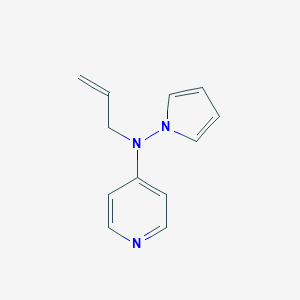
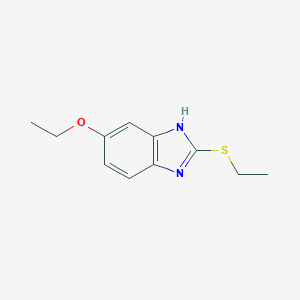

![N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide](/img/structure/B39129.png)